
6-Fluoroisoquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinoline-4-carbaldehyde typically involves the introduction of a fluorine atom onto the isoquinoline ring. This can be achieved through several methods:
Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the isoquinoline ring using fluorinating agents.
Cyclization of Precursor Compounds: Another approach involves the cyclization of precursor compounds that already contain a fluorinated benzene ring.
Simultaneous Installation: This method involves the simultaneous installation of the isoquinoline framework and the fluorine substituent.
Industrial Production Methods: the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroisoquinoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 6-Fluoroisoquinoline-4-carboxylic acid.
Reduction: 6-Fluoroisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoroisoquinoline-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoroisoquinoline-4-carbaldehyde is not well-documented. like other fluorinated compounds, it is likely to interact with biological molecules through electrostatic and steric effects. The fluorine atom can enhance the compound’s binding affinity to molecular targets, potentially leading to unique biological activities .
Comparison with Similar Compounds
6-Fluoroisoquinoline: Similar structure but lacks the aldehyde group.
4-Fluoroisoquinoline: Fluorine atom is positioned differently on the isoquinoline ring.
6-Fluoroquinoline-4-carbaldehyde: Similar structure but with a quinoline ring instead of an isoquinoline ring.
Uniqueness: 6-Fluoroisoquinoline-4-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H6FNO |
|---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
6-fluoroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H6FNO/c11-9-2-1-7-4-12-5-8(6-13)10(7)3-9/h1-6H |
InChI Key |
GMLONVIJOSKBCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14008557.png)
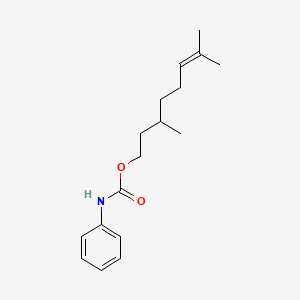
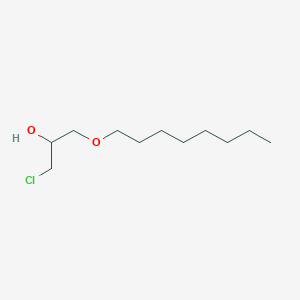
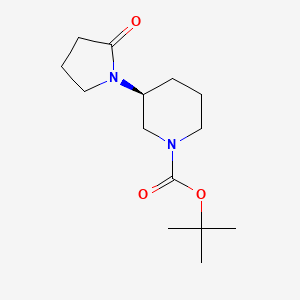
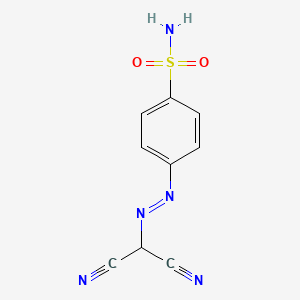
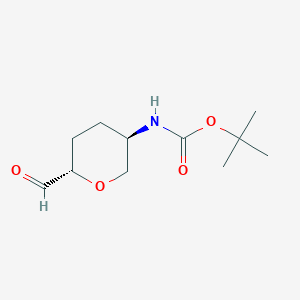
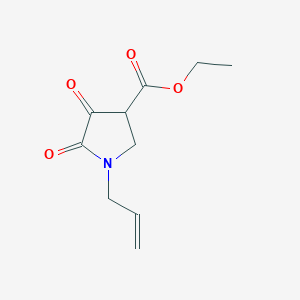


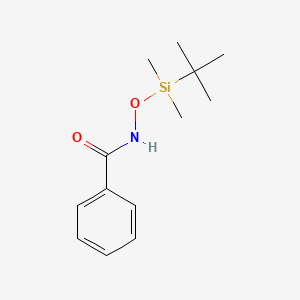
![3-(Benzo[d][1,3]dioxol-5-yl)-4-(2-hydroxyethyl)-6,7-dimethoxy-2-(4-methoxybenzyl)isoquinolin-1(2H)-one](/img/structure/B14008604.png)


